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molecular formula C12H9FOS B8347435 5-(3-Fluorobenzyl)-thiophene-2-carbaldehyde

5-(3-Fluorobenzyl)-thiophene-2-carbaldehyde

Cat. No. B8347435
M. Wt: 220.26 g/mol
InChI Key: CTMUWFLIJRWQOP-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

An aqueous solution of saturated citric acid (20 mL) was added to a solution of 2-(5-(3-fluoro-benzyl)thiophen-2-yl)-[1,3]dioxolane described in Preparation Example 52 (670 mg, 2.53 mmol) in methanol (20 mL), and the solution was stirred at room temperature for 30 minutes. Water and ethyl acetate were added to the reaction solution, which was then partitioned, and the organic layer was dried over anhydrous magnesium sulfate. The solvent was evaporated in vacuo, and the title compound (485 mg, 2.2 mmol, 87.0%) was obtained as a brown oil.
Quantity
20 mL
Type
reactant
Reaction Step One
Name
2-(5-(3-fluoro-benzyl)thiophen-2-yl)-[1,3]dioxolane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 52
Quantity
670 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
87%

Identifiers

REACTION_CXSMILES
C(O)(=O)CC(CC(O)=O)(C(O)=O)O.[F:14][C:15]1[CH:16]=[C:17]([CH:29]=[CH:30][CH:31]=1)[CH2:18][C:19]1[S:23][C:22]([CH:24]2OCC[O:25]2)=[CH:21][CH:20]=1.O.C(OCC)(=O)C>CO>[F:14][C:15]1[CH:16]=[C:17]([CH:29]=[CH:30][CH:31]=1)[CH2:18][C:19]1[S:23][C:22]([CH:24]=[O:25])=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
2-(5-(3-fluoro-benzyl)thiophen-2-yl)-[1,3]dioxolane
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(CC2=CC=C(S2)C2OCCO2)C=CC1
Step Two
Name
Example 52
Quantity
670 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then partitioned
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C=C(CC2=CC=C(S2)C=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.2 mmol
AMOUNT: MASS 485 mg
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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